![molecular formula C20H24O2 B14354433 [1,1'-Biphenyl]-3-YL octanoate CAS No. 92449-31-5](/img/structure/B14354433.png)
[1,1'-Biphenyl]-3-YL octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3-YL octanoate: is an ester compound derived from the reaction between [1,1’-Biphenyl]-3-ol and octanoic acid. This compound is characterized by its biphenyl structure, which consists of two connected benzene rings, and an octanoate group, which is an eight-carbon chain ester. The unique structure of [1,1’-Biphenyl]-3-YL octanoate makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-YL octanoate typically involves an esterification reaction. This reaction occurs between [1,1’-Biphenyl]-3-ol and octanoic acid in the presence of a catalyst, usually a strong acid like sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-3-ol} + \text{Octanoic Acid} \xrightarrow{\text{Catalyst}} \text{[1,1’-Biphenyl]-3-YL octanoate} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of immobilized catalysts can enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester group in [1,1’-Biphenyl]-3-YL octanoate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃), and halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated biphenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: [1,1’-Biphenyl]-3-YL octanoate can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant Studies: The biphenyl structure is known for its antioxidant properties, making [1,1’-Biphenyl]-3-YL octanoate a candidate for studies on oxidative stress and related biological processes.
Medicine:
Drug Development: The compound’s unique structure allows it to be explored as a potential drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science: [1,1’-Biphenyl]-3-YL octanoate can be used in the production of polymers and resins, contributing to the development of new materials with enhanced properties.
作用機序
The mechanism of action of [1,1’-Biphenyl]-3-YL octanoate involves its interaction with various molecular targets and pathways. The biphenyl structure allows it to interact with aromatic amino acids in proteins, potentially affecting enzyme activity and protein-protein interactions. Additionally, the octanoate group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
- [1,1’-Biphenyl]-2-YL octanoate
- [1,1’-Biphenyl]-4-YL octanoate
- [1,1’-Biphenyl]-3-YL butanoate
Comparison:
- Structural Differences: The position of the octanoate group on the biphenyl structure can significantly influence the compound’s reactivity and properties. For example, [1,1’-Biphenyl]-2-YL octanoate and [1,1’-Biphenyl]-4-YL octanoate have the octanoate group attached at different positions, leading to variations in steric hindrance and electronic effects.
- Reactivity: The reactivity of these compounds in chemical reactions can vary based on the position of the octanoate group. For instance, [1,1’-Biphenyl]-3-YL octanoate may undergo substitution reactions more readily than its 2-YL and 4-YL counterparts due to differences in electronic distribution.
- Applications: While all these compounds can be used in similar applications, such as catalysis and drug development, their specific properties may make one more suitable than the others for certain applications. For example, [1,1’-Biphenyl]-3-YL octanoate may have better antioxidant properties compared to [1,1’-Biphenyl]-4-YL octanoate.
特性
CAS番号 |
92449-31-5 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(3-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-15-20(21)22-19-14-10-13-18(16-19)17-11-7-6-8-12-17/h6-8,10-14,16H,2-5,9,15H2,1H3 |
InChIキー |
OTFBCABWDRINDE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
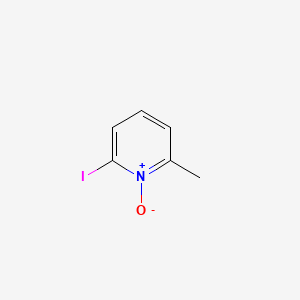
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
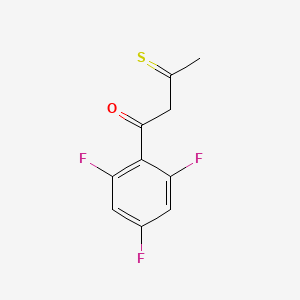
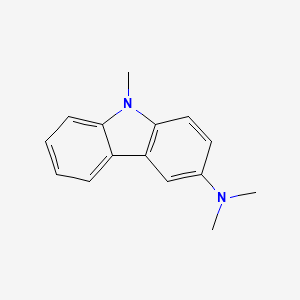
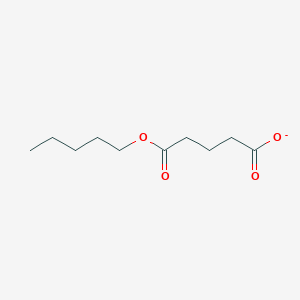
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
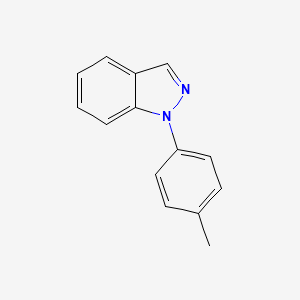
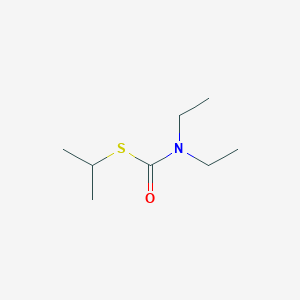
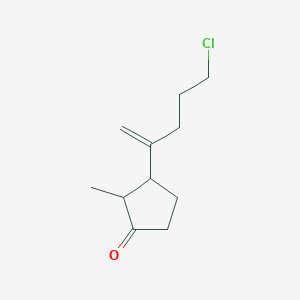
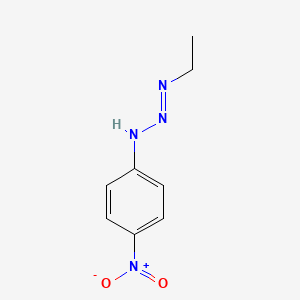
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
